molecular formula C16H20ClN3O B2487752 N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide CAS No. 956183-13-4

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide

Cat. No. B2487752
CAS RN: 956183-13-4
M. Wt: 305.81
InChI Key: FGYFDVYWLZQBIL-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide, commonly referred to as NTB-PPA, is a small molecule that has been studied extensively for its potential applications in various areas of scientific research. NTB-PPA has been found to possess a wide range of biochemical and physiological effects, and its unique structure and properties have enabled its use in a variety of lab experiments.

Scientific Research Applications

Antifungal Applications

Research highlights the synthesis and evaluation of pyrazole derivatives against fungal pathogens like Fusarium oxysporum, suggesting potential antifungal applications. The structure-activity relationship studies offer insights into pharmacophore site predictions for antifungal efficacy (Kaddouri et al., 2022).

Synthesis of Biologically Active Molecules

The pyrazole moiety plays a crucial role in the synthesis of biologically active compounds, offering a template for combinatorial and medicinal chemistry. This includes a range of activities such as anticancer, analgesic, anti-inflammatory, and more. Pyrazoles are used extensively as synthons in organic synthesis, highlighting their importance in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The pot, atom, and step economy (PASE) synthesis of pyrazole derivatives by multicomponent reactions (MCRs) has become increasingly popular for developing biologically active molecules. This approach is significant for pharmaceutical and medicinal chemistry, offering a pathway to synthesize pyrazole-containing compounds with antibacterial, anticancer, antifungal, antioxidant, and various other activities (Becerra et al., 2022).

properties

IUPAC Name

N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-11(17)15(21)18-14-10-13(16(2,3)4)19-20(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYFDVYWLZQBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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